Goniodiol 7-acetate

Vue d'ensemble

Description

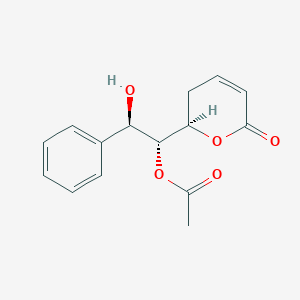

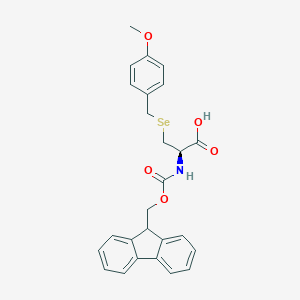

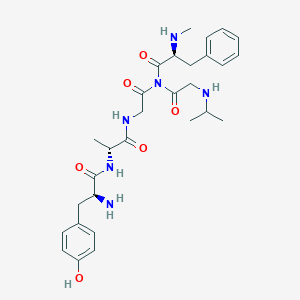

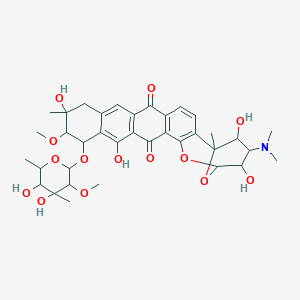

Goniodiol 7-acetate, also known as goniodiol-7-monoacetate, is a styrylpyrone compound isolated from Goniothalamus amuyon. It has been identified as a potent cytotoxic agent against various tumor cells, including KB, P-388, RPMI, and TE671, with ED50 values less than 0.1 microgram/ml. The molecular structure of this compound has been elucidated through X-ray crystallographic analysis, confirming its detailed configuration and stereochemistry .

Synthesis Analysis

The synthesis of goniodiol and its derivatives, including this compound, has been achieved through various synthetic routes. One approach starts from cinnamyl alcohol and involves key steps such as Sharpless asymmetric epoxidation and cyclization using ring-closing metathesis . Another synthesis route utilizes D-mannitol as a starting material, with a palladium(II)-catalyzed oxycarbonylation reaction being crucial for constructing the tetrahydrofuran ring . Additionally, enantioselective synthesis methods have been developed, which include the transfer of asymmetric information and the introduction of the α,β-unsaturated lactone moiety . A concise synthesis approach has also been reported, starting from L-erythrose monoacetonide and involving stereocontrolled Grignard and Stille–Gennari reactions . Furthermore, a synthesis from naphthalene has been described, which involves microbial oxidation, oxidative cleavage, and ring-closing metathesis .

Molecular Structure Analysis

The molecular structure of this compound features a 5,6-dihydro-2-pyrone ring with a 7R,8R-dihydro-7-acetoxy-8-hydroxystyryl side chain. The stereochemistry of this compound is significant for its biological activity, and X-ray crystallography has been used to determine its precise configuration .

Chemical Reactions Analysis

This compound and its analogs undergo various chemical reactions during their synthesis. These include asymmetric epoxidation, cyclization, oxycarbonylation, dihydroxylation, and cross-coupling reactions. Ring-closing metathesis has been highlighted as a key step in constructing the lactone ring, which is a common structural motif in this class of compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the general properties of styrylpyrones like this compound can be inferred. These compounds are typically characterized by their lactone rings and the presence of multiple stereocenters, which contribute to their biological activity. The cytotoxic properties of this compound suggest that it is likely to be lipophilic, aiding its interaction with biological membranes and cellular uptake .

Applications De Recherche Scientifique

Crystal Structure and Cytotoxicity

Goniodiol 7-acetate, a styrylpyrone, shows potent cytotoxicities against various tumor cells, as evidenced by its effective action in in vitro studies. This compound has been isolated from Goniothalamus amuyon, and its molecular structure was determined through X-ray crystallographic analysis, highlighting its potential in cancer research (Wu et al., 1991).

Synthesis Approaches

There have been significant efforts in synthesizing goniodiol and its derivatives. These include the synthesis of (+)-Goniodiol, its acetates, and related compounds, showcasing the versatility and applicability of this compound in scientific research (Chen et al., 2002); (Chen et al., 2004).

Application in Drug Delivery

Goniodiol has been studied for its use in drug delivery systems. Specifically, its loading in PEGylated liposomes has been explored to improve stability and cytotoxic activity, which is crucial for therapeutic applications (Charoensit et al., 2019).

Antimicrobial Activity

Some studies have indicated the antimicrobial potential of goniodiol isomers. For instance, (+)-Goniodiol and 7-epi-(+)-goniodiol demonstrated antibacterial activity against certain bacterial strains, suggesting its potential in antimicrobial research (Yoshida et al., 2008).

Bioactive Compound Synthesis

The synthesis of bioactive compounds like (+)-goniodiol, its various isomers, and related styryllactones from common intermediates also highlights its significance in the field of bioactive compound development (Tsubuki et al., 1999).

Cancer Chemoprevention

Goniodiol derivatives have shown promise in cancer chemoprevention. For example, (–)-7-O-Acetylgoniodiol exhibited selective inhibitory effects on certain cancer cell lines, reinforcing its potential as a chemopreventive agent (Kampong et al., 2013).

Biosynthesis-Inspired Synthesis

The biosynthesis-inspired synthesis of (+)-goniodiol and related compounds offers an efficient approach to produce these molecules, contributing significantly to pharmacological and biochemical research (Ramesh & Rao, 2016).

Safety and Hazards

Orientations Futures

Future research could focus on further elucidating the mechanism of action of Goniodiol 7-acetate and its potential therapeutic applications. The unique structures of isoxazoles and isoxazolines, which are related to this compound, enable high-affinity binding to many targets or multiple distinct receptors, which aids in the development of innovative medications with original therapeutic applications .

Mécanisme D'action

- Goniodiol 7-acetate is a natural product found in the Goniothalamus genus, which belongs to the Annonaceae family. This compound has been investigated for its cytotoxic and anti-cancer potential .

- The presence of an acetoxy group at position C7 in this compound reduces its cytotoxic activity compared to goniodiol (which lacks this acetoxy group) .

Target of Action

Mode of Action

Result of Action

Propriétés

IUPAC Name |

[(1R,2R)-2-hydroxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-10(16)19-15(12-8-5-9-13(17)20-12)14(18)11-6-3-2-4-7-11/h2-7,9,12,14-15,18H,8H2,1H3/t12-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNYDADZMLZTAX-YUELXQCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1CC=CC(=O)O1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]([C@H]1CC=CC(=O)O1)[C@@H](C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30914520 | |

| Record name | 2-Hydroxy-1-(6-oxo-3,6-dihydro-2H-pyran-2-yl)-2-phenylethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96422-53-6 | |

| Record name | (6R)-6-[(1R,2R)-1-(Acetyloxy)-2-hydroxy-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96422-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Goniodiol-7-monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096422536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-1-(6-oxo-3,6-dihydro-2H-pyran-2-yl)-2-phenylethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

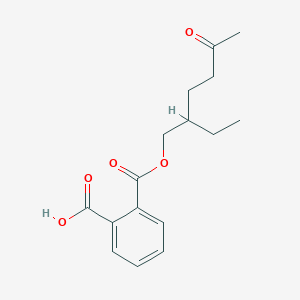

![1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole](/img/structure/B134499.png)

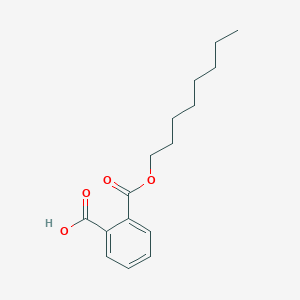

![N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide](/img/structure/B134500.png)